

# Nor-6 $\alpha$ -Oxycodol: An In-Depth Technical Guide to an Oxycodone Metabolite

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## Compound of Interest

Compound Name: *nor-6 $\alpha$ -Oxycodol*

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## Introduction

Oxycodone, a semi-synthetic opioid analgesic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the primary metabolic pathways involving N-demethylation to noroxycodone and O-demethylation to oxymorphone are well-documented, a comprehensive understanding of all metabolic products is crucial for a complete pharmacokinetic and pharmacodynamic profile. This technical guide focuses on nor-6 $\alpha$ -oxycodol, a secondary metabolite of oxycodone formed through the 6-keto-reduction pathway followed by N-demethylation. This document provides a detailed overview of its chemical properties, metabolic formation, analytical detection methodologies, and available quantitative data.

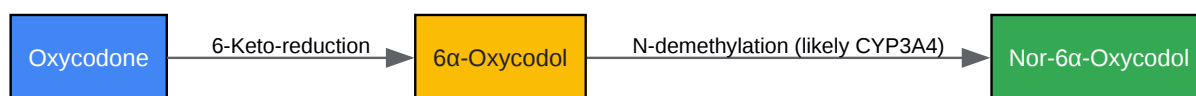
## Chemical and Physical Properties

Nor-6 $\alpha$ -oxycodol is a derivative of oxycodone lacking the N-methyl group and having the 6-keto group reduced to a hydroxyl group. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>17</sub> H <sub>21</sub> NO <sub>4</sub>	[1]
Molar Mass	303.35 g/mol	[1]
CAS Number	116499-16-2	[1]
Formal Name	4,5 $\alpha$ -epoxy-3-methoxy-morphinan-6 $\alpha$ ,14-diol	[1]
Synonyms	alpha-noroxycodol, Nor-6-alpha-Oxycodol	[1]

## Metabolic Pathway of Nor-6 $\alpha$ -Oxycodol Formation

Nor-6 $\alpha$ -oxycodol is not a primary metabolite of oxycodone but is formed through a multi-step metabolic cascade. The initial step involves the 6-keto reduction of oxycodone to 6 $\alpha$ -oxycodol. Subsequently, 6 $\alpha$ -oxycodol undergoes N-demethylation to yield nor-6 $\alpha$ -oxycodol.[2] While the specific cytochrome P450 (CYP) enzyme responsible for the N-demethylation of 6 $\alpha$ -oxycodol has not been definitively identified in the reviewed literature, CYP3A4 is the primary enzyme responsible for the N-demethylation of the parent compound, oxycodone, to noroxycodone.[2] It is therefore highly probable that CYP3A4 also mediates the N-demethylation of 6 $\alpha$ -oxycodol.



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Metabolic pathway of oxycodone to nor-6 $\alpha$ -oxycodol.

## Pharmacokinetics

Specific pharmacokinetic parameters for nor-6 $\alpha$ -oxycodol, such as maximum plasma concentration (C<sub>max</sub>), time to reach maximum plasma concentration (T<sub>max</sub>), and elimination half-life, have not been reported in the reviewed scientific literature. Research has primarily focused on the more abundant metabolites of oxycodone. However, a pilot dosing study in a single male subject who received a 10 mg immediate-release tablet of oxycodone detected 6 $\alpha$ -

oxycodol for up to 9 hours post-administration.<sup>[3][4]</sup> This suggests that its downstream metabolite, nor-6 $\alpha$ -oxycodol, would likely also be present within this timeframe, albeit at probably lower concentrations.

## Quantitative Data

Quantitative data for nor-6 $\alpha$ -oxycodol in biological matrices is scarce. However, a validated LC-MS/MS method has been developed for the quantification of its precursor, 6 $\alpha$ -oxycodol, in human blood.<sup>[3][4]</sup> The key validation parameters for 6 $\alpha$ -oxycodol from this study are presented below, which can serve as a benchmark for the development of analytical methods for nor-6 $\alpha$ -oxycodol.

Analyte	Matrix	Method	LOQ (ng/mL)	Calibration Range (ng/mL)	Reference
6 $\alpha$ -Oxycodol	Human Blood	LC-MS/MS	0.5	0.5 - 25	<sup>[3][4]</sup>

## Experimental Protocols

While a specific protocol for the analysis of nor-6 $\alpha$ -oxycodol was not found, the following is a detailed methodology for the quantification of its precursor, 6 $\alpha$ -oxycodol, in human blood, which can be adapted for nor-6 $\alpha$ -oxycodol.<sup>[3][4]</sup> The availability of a nor-6 $\alpha$ -oxycodol analytical reference standard is essential for method development and validation.<sup>[1]</sup>

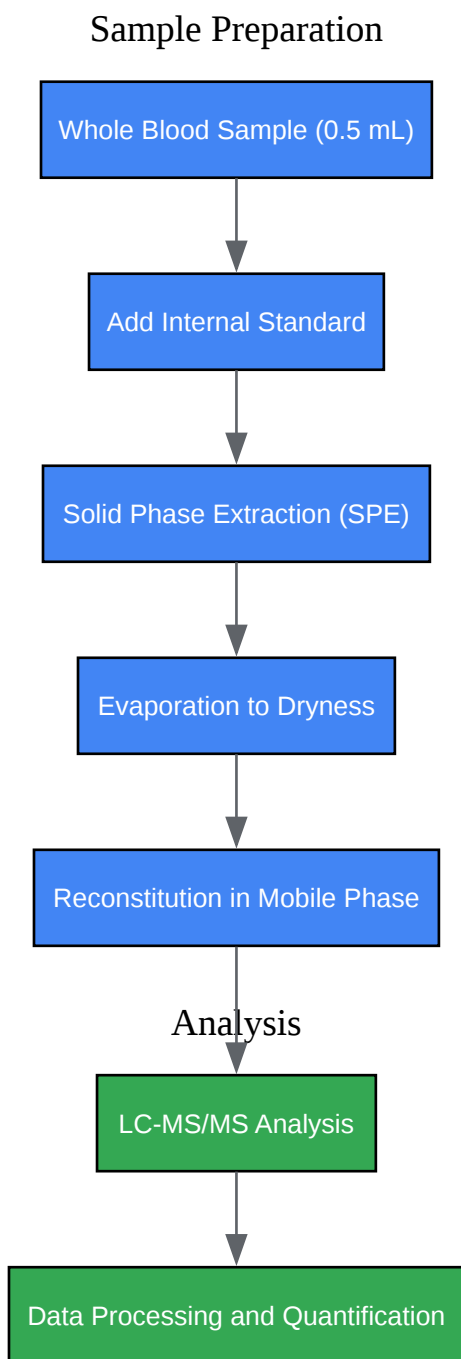
### Sample Preparation: Solid Phase Extraction (SPE)

- Sample Pre-treatment: To 0.5 mL of whole blood, add internal standard solution.
- Lysis: Vortex and allow to stand for 5 minutes.
- Extraction: Use a Bond Elut Certify SPE column.
  - Condition the column with methanol followed by deionized water.
  - Load the pre-treated sample onto the column.

- Wash the column with deionized water, followed by an acidic wash (e.g., 0.1 M acetate buffer, pH 4), and then a final wash with methanol.
- Dry the column under vacuum.
- Elution: Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 80:20:2 v/v/v).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

## Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Instrumentation: An Acquity UPLC® I-class system coupled to a Waters Xevo TQD mass spectrometer.<sup>[3][4]</sup>
- Chromatographic Column: A reverse-phase column suitable for the separation of polar compounds.
- Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile with formic acid).
- Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor and product ion transitions of the analyte and internal standard.



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General experimental workflow for the analysis of nor-6 $\alpha$ -oxycodol.

## Pharmacological Activity

The pharmacological activity of nor-6 $\alpha$ -oxycodol, including its binding affinity for opioid receptors and its potential analgesic effects, has not been characterized in the reviewed literature. As the N-demethylation of many opioids results in metabolites with altered receptor binding profiles and pharmacological activity, the investigation of nor-6 $\alpha$ -oxycodol's effects represents a potential area for future research.

## Conclusion and Future Directions

Nor-6 $\alpha$ -oxycodol is a recognized, albeit minor, metabolite of oxycodone. This technical guide has synthesized the available information on its chemical properties, metabolic formation, and analytical considerations. The provided experimental protocol for its precursor, 6 $\alpha$ -oxycodol, offers a robust starting point for the development of a validated quantitative method for nor-6 $\alpha$ -oxycodol.

Significant knowledge gaps remain, particularly concerning the specific pharmacokinetic profile and pharmacological activity of nor-6 $\alpha$ -oxycodol. Future research should focus on:

- **Pharmacokinetic Studies:** Characterizing the C<sub>max</sub>, T<sub>max</sub>, and elimination half-life of nor-6 $\alpha$ -oxycodol in preclinical models and human subjects.
- **Enzyme Phenotyping:** Conclusively identifying the CYP450 isoenzyme(s) responsible for the N-demethylation of 6 $\alpha$ -oxycodol.
- **Pharmacological Profiling:** Determining the opioid receptor binding affinity and functional activity of nor-6 $\alpha$ -oxycodol to understand its potential contribution to the overall pharmacological effects of oxycodone.

A more complete understanding of all of oxycodone's metabolites, including nor-6 $\alpha$ -oxycodol, is essential for a comprehensive assessment of its disposition and effects, which has implications for drug development, clinical pharmacology, and forensic toxicology.

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## References

- 1. caymanchem.com [caymanchem.com]
- 2. PharmGKB summary: oxycodone pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. diva-portal.org [diva-portal.org]
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